5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole compounds, such as 5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place due to their aromaticity .Scientific Research Applications
Synthesis and Reactivity
5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is involved in the synthesis and reactivity studies of various organic compounds. For instance, the synthesis of 1,1-dialkylindolium-2-thiolates via base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of secondary amines highlights a process where ring-opening produces a thioketene intermediate, which then reacts with secondary amines forming specific thioamides. These thioamides undergo intramolecular cyclization to afford nonaromatic 1,1-dialkylindolium-2-thiolates, instead of the expected aromatic N,N-dialkylaminobenzo[b]thiophenes (Androsov, 2008).
Another study elaborates on the synthesis of novel c-hetero-fused thiophene derivatives through the condensation of related chlorothiophene compounds with various reagents, demonstrating the versatility of such compounds in creating heterocyclic structures (Rangnekar & Mavlankar, 1991).
Protective Effects on Astrocytes
Research on the compound T-588, which contains structural similarities to thiophene derivatives, shows protective effects against sodium nitroprusside-induced toxicity in cultured astrocytes. This indicates the potential neuroprotective applications of related compounds, including the enhancement of mitochondrial function and prevention of cell injury (Phuagphong et al., 2004).
Future Directions
Thiazole derivatives, such as 5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
5-chloro-2-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S2/c15-8-3-4-11(18(20)21)9(6-8)13(19)17-14-16-10(7-23-14)12-2-1-5-22-12/h1-7H,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRDBTXKXRQGPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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